Dasotraline [(1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine] is a potent inhibitor of dopamine and norepinephrine reuptake transporters. [ [] ] It acts as a dual monoamine reuptake inhibitor, primarily targeting dopamine transporters (DAT) and norepinephrine transporters (NET). [ [], [] ] Dasotraline is currently under investigation for its potential therapeutic role in addressing Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED). [ [], [], [], [], [], [], [] ]
Future research directions for Dasotraline involve several crucial areas. Firstly, further investigation into its synthesis is necessary to develop more efficient and cost-effective methods for large-scale production. [ [] ] Secondly, a deeper understanding of its chemical reactivity and metabolic fate is essential for optimizing its pharmacokinetic properties and mitigating potential drug interactions. [ [] ]
Dasotraline hydrochloride is a compound primarily recognized as a serotonin, norepinephrine, and dopamine reuptake inhibitor. It is currently under investigation for the treatment of several disorders, including binge eating disorder, adult attention hyperactivity disorder, and attention deficit hyperactivity disorder. The compound is classified within the category of psychoactive drugs due to its effects on neurotransmitter levels in the brain.
Dasotraline hydrochloride, with the chemical identifier 1310676-34-6, is synthesized through various chemical processes that involve chiral compounds. It belongs to a class of medications known as reuptake inhibitors, which are utilized to enhance neurotransmitter availability in the synaptic cleft by inhibiting their reabsorption into neurons .
The synthesis of dasotraline hydrochloride involves several intricate steps. One established method begins with the preparation of chiral (S)-tetralone from racemic tetralone via chromatographic separation. This is followed by hydrolysis to yield (S)-tetralone, which is then transformed into a diastereomeric mixture of N-formyl amines. These are separated through chromatography to isolate the desired (1R,4S)-trans-diastereomer. The final step involves acidic hydrolysis to produce dasotraline as its hydrochloride salt .
Dasotraline has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The compound's structure can be represented as follows:
The stereochemistry of dasotraline is crucial for its biological activity, particularly its ability to selectively inhibit the reuptake of specific neurotransmitters .
Dasotraline undergoes various chemical reactions that are essential for its synthesis and potential modification:
Dasotraline exerts its pharmacological effects primarily by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This mechanism increases the concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing their effects on target neurons. The primary molecular targets include sodium-dependent transporters specific to dopamine, norepinephrine, and serotonin .
Dasotraline hydrochloride exhibits several notable physical and chemical properties:
Dasotraline has several scientific applications:
Dasotraline (chemical name: (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine) is a novel synthetic organic compound with the molecular formula C₁₆H₁₅Cl₂N and a molecular weight of 292.20 g/mol [5] [8]. Structurally, it is a stereoisomer of desmethylsertraline (an active metabolite of the antidepressant sertraline), but is not itself a sertraline metabolite [4] [9]. The compound features a chiral center with specific (1R,4S) configuration that confers its pharmacological activity. Its lipophilicity (XLogP ≈4.75) and topological polar surface area (26.02 Ų) contribute to its blood-brain barrier permeability and pharmacokinetic profile [8]. The compound exhibits moderate water solubility in its hydrochloride salt form (CAS 675126-08-6), which enhances bioavailability [7].
Table 1: Fundamental Chemical Properties of Dasotraline
Property | Value |
---|---|
IUPAC Name | (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
Molecular Formula | C₁₆H₁₅Cl₂N |
Molecular Weight | 292.20 g/mol |
CAS Number (free base) | 675126-05-3 |
Hydrogen Bond Donors | 1 (amine group) |
Hydrogen Bond Acceptors | 1 (amine group) |
Rotatable Bonds | 1 |
XLogP | 4.75 |
ChEMBL Identifier | CHEMBL3301595 |
Dasotraline functions as a balanced triple monoamine reuptake inhibitor, targeting dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters with nanomolar affinity [1] [7]. This simultaneous inhibition elevates synaptic concentrations of all three neurotransmitters, distinguishing it from selective reuptake inhibitors. The balanced SNDRI profile emerges from its distinct binding kinetics at each transporter rather than absolute selectivity.
Dasotraline demonstrates high-affinity binding to human DAT with IC₅₀ values ranging from 3-4 nM in in vitro radiometric functional uptake studies [1] [7]. In vivo studies reveal dose-dependent DAT occupancy: intravenous administration (0.2 mg/kg) in baboons displaced radiotracer binding by 87%, while mouse ex vivo studies established a total plasma concentration TO₅₀ (50% transporter occupancy) of 32 ng/mL [1] [3]. The compound exhibits slow brain entry kinetics, requiring 15-22 minutes for half-maximal DAT occupancy after IV administration—significantly slower than methylphenidate's 2-3 minutes [3]. This prolonged binding dynamic underlies dasotraline's sustained neurochemical effects without rapid dopamine surges.
Dasotraline potently inhibits human NET with IC₅₀ values of 4-6 nM [1] [7]. In vivo, it achieves 50% NET occupancy (TO₅₀) at plasma concentrations of 109 ng/mL in mice [1]. Microdialysis studies in rat prefrontal cortex demonstrate dasotraline induces sustained (>4 hours) norepinephrine elevation with region-specific potency exceeding serotonin effects [1]. Clinical pharmacodynamic assessments confirm NET inhibition through dose-dependent reductions in the norepinephrine metabolite 3,4-dihydroxyphenylglycol (DHPG), serving as a functional biomarker [6].
Compared to DAT and NET, dasotraline exhibits weaker SERT affinity (IC₅₀ = 11-15 nM) [1] [7]. Baboon SPECT imaging showed only 20% SERT displacement following IV dasotraline administration (0.2 mg/kg) [1]. This preferential inhibition profile—DAT > NET > SERT—positions dasotraline as a dopamine/norepinephrine-predominant reuptake inhibitor rather than a balanced triple agent. The relatively modest SERT inhibition may explain its limited serotonergic side effects compared to SSRIs.
Table 2: Comparative Transporter Pharmacology of Dasotraline
Transporter | In Vitro IC₅₀ (nM) | In Vivo TO₅₀ (ng/mL) | Biological Effect |
---|---|---|---|
DAT | 3-4 [1] [7] | 32 [1] | Sustained dopamine elevation in striatum (>4 hours) [1] |
NET | 4-6 [1] [7] | 109 [1] | Sustained norepinephrine elevation in prefrontal cortex (>4 hours) [1] |
SERT | 11-15 [1] [7] | 276 [1] | Minimal displacement (20%) in baboon SPECT studies [1] |
Dasotraline exhibits distinctive pharmacodynamic properties characterized by slow receptor-binding kinetics and prolonged neurotransmitter modulation. Positron emission tomography (PET) imaging in non-human primates reveals dasotraline achieves striatal DAT occupancies of 54% (0.1 mg/kg IV) and 68% (0.2 mg/kg IV) [3]. The time required for half-maximal synaptic dopamine elevation (88 minutes) is significantly slower than methylphenidate (23 minutes) even following intravenous administration [3]. This slow onset profile correlates with its reduced abuse potential compared to psychostimulants with rapid dopamine flux alterations.
Microdialysis studies demonstrate dasotraline produces region-specific neurotransmitter effects: it preferentially increases dopamine in the striatum and norepinephrine in the prefrontal cortex [1]. The elevation persists beyond 4 hours post-administration, contrasting sharply with the rapid peak and decline produced by agents like methylphenidate or d-amphetamine. This sustained effect stems from dasotraline's prolonged transporter occupancy rather than presynaptic neurotransmitter release. The relationship between transporter occupancy and neurochemical response is nonlinear, with maximal dopamine increases occurring at submaximal DAT occupancy—indicating significant signal amplification downstream of initial binding events [3] [10].
Dasotraline displays unique pharmacokinetic properties characterized by slow absorption, extensive metabolism, and prolonged elimination. Following oral administration in humans, absorption is gradual with time to maximum plasma concentration (Tₘₐₓ) occurring at 10-12 hours [4] [6]. The mean apparent elimination half-life ranges from 47-77 hours, requiring approximately 10 days of daily dosing to reach steady-state plasma concentrations [6]. This extended half-life supports once-daily dosing with minimal peak-trough fluctuations.
Table 3: Key Pharmacokinetic Parameters in Humans
Parameter | Value | Study Details |
---|---|---|
Tₘₐₓ | 10-12 hours [4] [6] | Single oral dose (6-8 mg) |
Elimination t₁/₂ | 47-77 hours [4] [6] | Multiple-dose studies |
Time to steady-state | ~10 days [6] | Once-daily dosing regimen |
Apparent clearance | Dose-dependent (saturable) [6] | Population PK modeling (0.2-36 mg doses) |
Recovery of dose | 90.7% (68.3% urine, 22.4% feces) [4] | Radiolabeled study over 35 days |
Metabolism occurs primarily via oxidation and subsequent phase II conjugation [4]. A human radiolabeled ADME study identified eight metabolites through oxidation pathways: (1) amine oxidation to oxime (M41) followed by sulfation (M42) or glucuronidation (M43); (2) N-hydroxylation with glucuronidation (M35); (3) oxidative deamination to (S)-tetralone; (4) mono-oxidation of (S)-tetralone with glucuronidation (M31A, M32); and (5) N-acetylation to (1R,4S)-acetamide (M102) [2] [4]. Unchanged dasotraline accounts for only 8.59% of total plasma radioactivity, while the sulfate conjugate M42 (60.1%) and glucuronide M43 (15.0%) represent the predominant circulating metabolites [4]. These metabolites are pharmacologically inactive at therapeutic concentrations and pose no significant safety concerns [4].
Table 4: Major Metabolic Pathways and Metabolite Distribution
Metabolic Pathway | Key Metabolites | Relative Abundance (% Plasma Radioactivity) | Excretion Route |
---|---|---|---|
Amine oxidation + sulfation | M42 | 60.1% [4] | Urine (primary) |
Amine oxidation + glucuronidation | M43 | 15.0% [4] | Urine |
N-hydroxylation + glucuronidation | M35 | Trace (MS detectable) [4] | Urine |
Oxidative deamination | (S)-tetralone | Not quantified in plasma [4] | Urine and feces |
N-acetylation | M102 | Not quantified in plasma [4] | Feces |
Elimination occurs through both renal and hepatic routes. Over 35 days post-administration, 68.3% of the administered radioactive dose is excreted in urine and 22.4% in feces, totaling 90.7% recovery [2] [4]. The long elimination half-life reflects slow dissociation from monoamine transporters and extensive tissue distribution rather than impaired clearance mechanisms. Population pharmacokinetic modeling indicates saturable (nonlinear) elimination at therapeutic doses, contributing to its dose-proportional exposure within the clinical range (4-8 mg/day) [6].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0